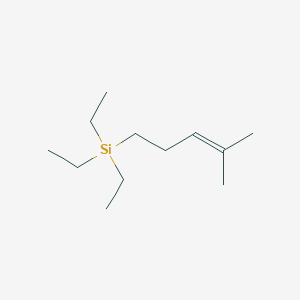

Silane, triethyl(4-methyl-3-pentenyl)-

Description

No direct data on this compound exists in the provided evidence. Its structure suggests it is a triethylsilane derivative with a branched alkenyl substituent (4-methyl-3-pentenyl group). Such silanes are typically used in organic synthesis as reducing agents, coupling intermediates, or surface modifiers due to their reactivity and hydrophobic properties .

Properties

CAS No. |

172609-00-6 |

|---|---|

Molecular Formula |

C12H26Si |

Molecular Weight |

198.42 g/mol |

IUPAC Name |

triethyl(4-methylpent-3-enyl)silane |

InChI |

InChI=1S/C12H26Si/c1-6-13(7-2,8-3)11-9-10-12(4)5/h10H,6-9,11H2,1-5H3 |

InChI Key |

CCVOWJNDHQONCV-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl(4-methyl-3-pentenyl)- typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Silane, triethyl(4-methyl-3-pentenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl(4-methyl-3-pentenyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various reduced organic compounds.

Substitution: Halogenated silanes and other substituted silanes.

Scientific Research Applications

Silane, triethyl(4-methyl-3-pentenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the production of advanced materials such as silicones and polymers.

Mechanism of Action

The mechanism of action of Silane, triethyl(4-methyl-3-pentenyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. The pathways involved often include the formation of intermediate silanes, which can further react to form the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Silane, [(4-ethenylphenyl)methyl]trimethyl- (CAS 64268-25-3)

- Molecular Formula : C₁₂H₁₈Si

- Molecular Weight : 190.36

- Structure : Contains a styrenic (vinylbenzyl) group and trimethylsilyl moiety.

- Key Differences :

- Substituents : The target compound has a triethylsilane group and a branched alkenyl chain, whereas this compound features a trimethylsilane group attached to a vinylbenzyl group.

- Applications : Trimethylsilyl-vinylbenzyl derivatives are often used in polymer crosslinking or as precursors for functional materials .

Silane, triethyl[2-[(4-methylphenyl)methyl]-3-furanyl]- (CAS 95264-72-5)

- Molecular Formula : C₁₈H₂₆OSi

- Molecular Weight : 286.48

- Structure : Combines a triethylsilane group with a furan ring substituted with a 4-methylbenzyl group.

- Key Differences :

- Reactivity : The furan ring may participate in electrophilic substitution, while the alkenyl group in the target compound could undergo addition reactions.

- Thermal Stability : Bulky substituents (e.g., triethylsilane) generally reduce thermal stability compared to smaller groups like trimethylsilane .

Data Table: Hypothetical Comparison

Recommendations for Further Research

- Consult specialized databases (SciFinder, Reaxys) for synthesis protocols or spectroscopic data.

- Investigate analogous triethylsilanes with alkenyl groups (e.g., triethylvinylsilane) to infer reactivity patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.